BenchChemオンラインストアへようこそ!

7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride

BET bromodomain fragment-based drug discovery BRD4 inhibition

7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride (CAS 2097936-67-7, MW 267.80, C₉H₁₄ClNO₂S₂) is a heterocyclic sulfone (1,1-dioxide) derivative within the 1,4-thiazepane class, supplied as a hydrochloride salt with typical commercial purity of 97–98%. Its core scaffold—a seven-membered saturated ring containing both sulfur and nitrogen—has been crystallographically validated as an underrepresented, three-dimensionally enriched fragment scaffold for bromodomain-targeting campaigns.

Molecular Formula C9H14ClNO2S2
Molecular Weight 267.79
CAS No. 2097936-67-7
Cat. No. B3009918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride
CAS2097936-67-7
Molecular FormulaC9H14ClNO2S2
Molecular Weight267.79
Structural Identifiers
SMILESC1CNCCS(=O)(=O)C1C2=CC=CS2.Cl
InChIInChI=1S/C9H13NO2S2.ClH/c11-14(12)7-5-10-4-3-9(14)8-2-1-6-13-8;/h1-2,6,9-10H,3-5,7H2;1H
InChIKeyGEHYKMLXPHRBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride (CAS 2097936-67-7): Procurement-Grade Sulfone Scaffold for BET-Negative Control and BACE Inhibitor Development


7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride (CAS 2097936-67-7, MW 267.80, C₉H₁₄ClNO₂S₂) is a heterocyclic sulfone (1,1-dioxide) derivative within the 1,4-thiazepane class, supplied as a hydrochloride salt with typical commercial purity of 97–98% . Its core scaffold—a seven-membered saturated ring containing both sulfur and nitrogen—has been crystallographically validated as an underrepresented, three-dimensionally enriched fragment scaffold for bromodomain-targeting campaigns [1]. Critically, the fully oxidized sulfone state of this compound abolishes binding to the BET bromodomain BRD4(D1), a property that distinguishes it sharply from its thioether and sulfoxide analogs and positions it as a structurally matched negative-control probe or as a starting scaffold for orthogonal target classes such as BACE1/BACE2 [1][2].

Why Generic Substitution Fails for 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride: Oxidation-State-Dependent Target Engagement Precludes Interchangeability with Thioether or Sulfoxide Analogs


Within the 7-(thiophen-2-yl)-1,4-thiazepane series, the sulfur oxidation state functions as a binary switch for BET bromodomain engagement. The thioether (sulfide) form binds BRD4(D1) with Kd values of 230–280 μM, whereas oxidation to the sulfone (1,1-dioxide) completely abolishes detectable binding by protein-observed ¹⁹F NMR [1]. The intermediate sulfoxide state retains only residual affinity (Kd ≈ 2600 μM for one diastereomer set) [1]. This steep oxidation-state SAR means that researchers cannot substitute the readily available thioether (CAS 2097937-67-0) for the sulfone in experiments requiring a BRD4-inert matched control, nor can they use the sulfone as a BET ligand. Furthermore, the sulfone oxidation state is explicitly claimed as an enabling structural feature for BACE1/BACE2 inhibitory activity in patent literature, a therapeutic direction inaccessible to the thioether form [2]. Substitution between oxidation states therefore leads to qualitatively different biological outcomes, making procurement decisions based solely on core scaffold identity unreliable.

Quantitative Differentiation Evidence for 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride: Head-to-Head Comparator Data for Informed Procurement


Sulfur Oxidation State Abolishes BRD4(D1) Bromodomain Binding: Sulfone vs. Thioether Direct Comparison

In a direct head-to-head SAR study within the same publication, Johnson et al. (2019) compared the BRD4(D1) binding affinity of the thioether analog 17, the sulfoxide analogs 24a/24b, and the sulfone analog 26—all sharing the same 7-(thiophen-2-yl)-1,4-thiazepane core [1]. The thioether (sulfide) binds BRD4(D1) with Kd = 230–280 μM. Oxidation to the sulfone (1,1-dioxide, i.e., the oxidation state matching the target compound) results in complete loss of detectable binding by PrOF NMR [1]. The statement in the paper is unambiguous: 'Comparison of 17 and 26 shows oxidization of the thioether to the sulfone precludes binding' [1]. The sulfoxide intermediate (24a) shows only residual binding with Kd = 2600 μM, representing a >10-fold loss vs. the thioether [1].

BET bromodomain fragment-based drug discovery BRD4 inhibition

BACE1/BACE2 Inhibitory Scaffold Privilege: Sulfone Oxidation State as a Patent-Claimed Pharmacophoric Requirement

Patent CA2825077A1/US9067924B2, titled '1,4 Thiazepines/Sulfones as BACE1 and/or BACE2 Inhibitors,' explicitly claims the 1,4-thiazepine/sulfone (1,1-dioxide) scaffold as the therapeutically active core for beta-secretase inhibition [1]. The sulfone moiety is a defining structural element of Formula I in the patent's claims, distinguishing it from non-oxidized thiazepine analogs. While specific IC₅₀ values for the exact 7-(thiophen-2-yl) substitution pattern are not publicly disclosed in the patent examples, the patent establishes the sulfone oxidation state as a required pharmacophoric feature for BACE1/BACE2 engagement within this chemotype [1]. In contrast, the thioether form of this scaffold is not claimed for BACE inhibition and instead is characterized as a BET bromodomain ligand [2].

BACE1 inhibition Alzheimer's disease beta-secretase

3D Fragment Character: Thiazepane Sulfone vs. Traditional Flat Aromatic Fragment Libraries for Bromodomain Screening Diversity

Johnson et al. (2019) quantified the 3D character of their thiazepane-containing fragment library versus traditional fragment collections using the Plane of Best Fit (PBF) metric, where PBF ≥ 0.3 defines a 3D compound [1]. The 3D-enriched library had an average PBF of 0.46 and Fsp³ of 0.451, compared to their prior traditional fragment library with average PBF of 0.26 and Fsp³ of 0.182 [1]. The BRD4(D1)-selective hits (including thiazepanes) exhibited PBF values ranging from 0.29 to 0.76, with the majority (all but two) having PBF above 0.3, indicating substantial 3D character among selective binders [1]. The thiazepane scaffold, including its sulfone form, represents an underrepresented seven-membered ring system in fragment libraries—Giordanetto et al. had previously noted the lack of seven-membered ring fragments in screening collections [1]. The sulfone's fully oxidized sulfur further increases conformational constraint compared to the thioether, though direct PBF comparison between the two oxidation states was not reported.

3D fragment libraries bromodomain screening chemical diversity

Hydrochloride Salt Form: Solubility and Handling Advantages vs. Free Base for Aqueous Assay Compatibility

The target compound is supplied as the hydrochloride salt (MW 267.80), whereas the closest reduced analog—7-(thiophen-2-yl)-1,4-thiazepane (CAS 2097937-67-0)—is also available as the hydrochloride salt (MW 235.80) . The hydrochloride counterion generally enhances aqueous solubility and improves solid-state stability compared to the free base form, which is advantageous for direct use in biochemical and biophysical assays requiring aqueous buffer compatibility . The sulfone's additional oxygen atoms increase molecular weight (267.80 vs. 235.80 for the thioether HCl salt) and polarity, further differentiating its physicochemical profile. Commercial suppliers report purity specifications of ≥97% (Leyan) to ≥98% (MolCore) for the hydrochloride salt .

salt form selection aqueous solubility assay development

Crystallographically Validated Binding Mode of the Thiazepane Scaffold: Structural Rationale for Oxidation-State-Dependent Engagement

X-ray co-crystal structures of the thioether thiazepane scaffold bound to BRD4(D1) have been solved at high resolution: PDB 6UWX (ethyl carbamate analog, 1.307 Å), PDB 6UVJ (methyl carbamate analog, 1.38 Å), and PDB 6UVM (methyl carbamate analog, 1.51 Å) [1][2]. These structures reveal that the S-enantiomer of the thiazepane engages the acetylated lysine recognition pocket, with the carbonyl oxygen serving as the Kac mimic via a hydrogen bond to N140 and a water-mediated hydrogen bond to Y97 [1]. The thiophene ring extends toward the WPF shelf, making hydrophobic contacts. Binding pose comparison with (+)-JQ1 shows that the seven-membered thiazepane ring occupies a distinct region of the pocket, and the ethyl carbamate extends deeper than (+)-JQ1's methyl group [1]. The sulfone oxidation state (as in the target compound) is predicted to clash sterically or electronically with the binding pocket, rationalizing the complete loss of binding observed experimentally [1]. Co-crystal structures of the thiazepane scaffold with BRD2-BD2 (PDB 7UU0) further confirm engagement across BET family bromodomains [3].

X-ray crystallography BRD4 co-crystal structure acetylated lysine mimic

Validated Application Scenarios for 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride: Where the Sulfone Oxidation State Delivers Irreplaceable Value


Structurally Matched Negative-Control Probe for BET Bromodomain Fragment Screening and Hit Validation

In fragment-based drug discovery campaigns targeting BET bromodomains (BRD2/3/4/T), the thioether thiazepane scaffold has been validated as a bona fide BRD4(D1) ligand with Kd = 230–280 μM [1]. The sulfone form (this compound), sharing identical core topology and thiophene substitution but lacking any detectable BRD4(D1) binding, serves as an ideal structurally matched negative control [1]. It can be deployed in PrOF NMR, CPMG NMR, ITC, and AlphaScreen counter-screens to discriminate true target engagement from assay artifacts, and to establish the oxidation-state dependence of any observed biological effect. This application is directly supported by the published SAR demonstrating that 'oxidization of the thioether to the sulfone precludes binding' [1].

Starting Scaffold for BACE1/BACE2 Inhibitor Medicinal Chemistry Programs

The 1,4-thiazepine/sulfone scaffold is explicitly claimed in patent CA2825077A1/US9067924B2 as an inhibitor of beta-secretase enzymes BACE1 and/or BACE2, which are high-priority therapeutic targets for Alzheimer's disease [2]. The 7-(thiophen-2-yl) substituent provides a vector for further SAR exploration via electrophilic substitution or cross-coupling chemistry on the thiophene ring. Researchers initiating BACE inhibitor programs can procure this compound as a characterized starting point for library synthesis, leveraging the sulfone's patent-backed pharmacophoric relevance while avoiding the confounding BET activity associated with the thioether oxidation state [1][2].

3D-Enriched Fragment Library Expansion for Bromodomain and PPI Target Screening

The thiazepane scaffold family has been identified as an underrepresented chemical matter in fragment screening libraries, with seven-membered rings noted as particularly lacking [1]. The average PBF of 3D-enriched fragments containing this scaffold (0.46) significantly exceeds that of traditional flat fragment libraries (0.26), and hits show PBF values up to 0.76 [1]. Incorporating the sulfone variant into fragment libraries expands the accessible conformational and electrostatic space beyond what thioether-only libraries can offer. The sulfone's inability to bind BRD4(D1) is advantageous in this context, as it allows screening hits to be triaged rapidly: any hit from the sulfone subset is guaranteed to represent a non-BET mechanism, simplifying hit deconvolution [1].

Crystallographic Fragment Screening with Built-in Oxidation-State Specificity Control

High-resolution co-crystal structures of the thioether thiazepane with BRD4(D1) (PDB 6UWX at 1.307 Å, 6UVJ at 1.38 Å) provide a detailed binding mode template [3]. The sulfone form, which cannot bind BRD4(D1), can be used as a soak-in control in crystallographic fragment screening experiments to identify non-specific electron density features versus genuine ligand density. This paired approach—using the thioether as a positive-control soak and the sulfone as a negative-control soak—enables rigorous validation of fragment binding poses, a practice recommended for fragment-to-lead campaigns where crystallographic false positives can misdirect chemistry resources [1][3].

Quote Request

Request a Quote for 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.